molecular formula C11H24INO B596643 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide CAS No. 1069-62-1

2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide

Cat. No. B596643
CAS RN: 1069-62-1
M. Wt: 313.223
InChI Key: QCTKXTXHDRLVAT-UHFFFAOYSA-M
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Description

“2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is a quaternary ammonium salt . It is used as a surfactant in detergents and antiseptics . It is also known as an impurity of Tetrabenazine, an antipsychotic .


Synthesis Analysis

The synthesis of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” involves the reaction of (2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide with 6,7-dimethoxy-3,4-dihydroisoquinoline in ethanol. The solution is heated at reflux for about 5 hours, and then water is added. Following standard extractive workup with dichloromethane, the crude residue is purified by silica gel column chromatography to afford the title compound .


Molecular Structure Analysis

The molecular formula of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is C11H24INO . The InChI code is 1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is 313.22 . Other physical and chemical properties like boiling point are not well-documented in the available literature.

Scientific Research Applications

Impurity in Tetrabenazine Production

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is known to be an impurity in the production of Tetrabenazine . Tetrabenazine is a VMAT-inhibitor used for the treatment of hyperkinetic movement disorder. It is a monoamine-depleting and a dopamine-receptor-blocking drug and is an effective and safe drug for the treatment of a variety of hyperkinetic movement disorders .

Surfactant in Detergents and Antiseptics

This compound is a quaternary ammonium salt and can be used as a surfactant in detergents and antiseptics . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Safety and Hazards

“2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” may cause skin irritation . Other safety and hazard information are not well-documented in the available literature.

properties

IUPAC Name

(2-acetyl-4-methylpentyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKXTXHDRLVAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide

Synthesis routes and methods

Procedure details

Iodomethane (20 g, 140.94 mmol, 2.00 equiv) was added dropwise to a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (12 g, 70.05 mmol, 1.00 equiv) and ethyl acetate (50 mL). The solution was stirred at ambient temperature for about 16 hours., and the resulting preciptant was collected by filtration to afford the title product (15 g, yield=68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

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